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Bactericidin B-2

Cat. No.: B1578149
Attention: For research use only. Not for human or veterinary use.
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Description

Bactericidin B-2 is a synthetic antimicrobial peptide (AMP) originally isolated from the Tobacco hornworm, Manduca sexta . This peptide consists of 37 amino acids and has a molecular weight of 3848.2 Da . As a cationic AMP, this compound is part of the innate immune response and has demonstrated broad-spectrum antibacterial activity . Antimicrobial peptides like this compound represent a promising area of research in the fight against antibiotic resistance. Their primary mechanism of action often involves a non-specific, electrostatic interaction with the negatively charged bacterial cell membrane . This can lead to membrane disruption through various models, such as the "carpet model," where the peptide covers and disintegrates the membrane, or the formation of toroidal or barrel-stave pores that compromise membrane integrity . This membrane-targeting mechanism makes it difficult for bacteria to develop resistance, positioning AMPs as potential next-generation anti-infective agents . Researchers are exploring the integration of AMPs like this compound with biomaterials such as nanoparticles and hydrogels to enhance their stability and efficacy for potential therapeutic applications . This product is supplied as a lyophilized powder and is intended for Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

bioactivity

Antibacterial

sequence

WNPFKELERAGQRVRDAVISAAPAVATVGQAAAIARG

Origin of Product

United States

Discovery, Isolation, and Source Characterization

Methodologies for Isolation and Purification from Biological Sources

The pioneering work in the field of insect immunity led to the isolation of a class of antimicrobial peptides known as cecropins from the hemolymph of the giant silk moth, Hyalophora cecropia oup.com. Bactericidin B-2 is a member of this cecropin (B1577577) family. The general methodology for isolating these peptides from their natural biological sources, such as insect hemolymph, involves a multi-step purification process.

Initial steps typically involve the collection of hemolymph from insects that have been immunologically challenged, often by the injection of non-pathogenic bacteria, to induce the production of antimicrobial peptides oup.comnih.gov. The collected hemolymph is then subjected to a series of chromatographic techniques to separate the various protein and peptide components.

A common purification workflow includes:

Initial Separation: The crude hemolymph is often acidified to precipitate larger proteins, followed by centrifugation to clarify the supernatant which contains the smaller peptides.

Cation-Exchange Chromatography: Due to their cationic nature, cecropins like this compound are effectively separated using cation-exchange chromatography.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This high-resolution technique is crucial for the final purification of the peptide to homogeneity.

The purity of the isolated peptide is then confirmed through analytical techniques such as polyacrylamide gel electrophoresis (PAGE) and its identity is verified by amino acid sequencing nih.gov.

Characterization of Natural Producer Organisms and Their Biological Context

While first discovered in Hyalophora cecropia, a family of closely related bactericidal peptides has been identified in the tobacco hornworm, Manduca sexta oup.comnih.gov. This insect has become a primary model organism for studying insect immunity and the production of these antimicrobial peptides.

Manduca sexta larvae serve as a robust source for studying this compound and other cecropin-like peptides. Their large size facilitates the collection of hemolymph, and their well-characterized immune system provides a valuable context for understanding the role of these peptides in defense against microbial pathogens nih.gov. The synthesis of these peptides is a key component of the humoral immune response in Manduca sexta, providing a rapid defense mechanism against invading microorganisms nih.gov.

The expression of this compound and other antimicrobial peptides in Manduca sexta is not constitutive but is induced in response to specific stimuli, primarily the presence of microbial components. The injection of bacteria or their cell wall components, such as lipopolysaccharides (LPS) from Gram-negative bacteria or peptidoglycan from Gram-positive bacteria, triggers a signaling cascade that leads to the synthesis and secretion of these peptides into the hemolymph nih.govnih.gov.

Studies have shown that both systemic infection (injection into the hemocoel) and, to some extent, gut infection can lead to the upregulation of immune-related genes, including those encoding antimicrobial peptides, in tissues such as the fat body and hemocytes nih.gov. This induction is a regulated process, ensuring that the peptides are produced when needed to combat infection nih.gov. The increased synthesis of bactericidins is a direct result of the induction of their corresponding mRNA levels nih.govcapes.gov.br.

Strategies for Recombinant Production and Synthetic Peptide Generation

Due to the low yields and laborious nature of isolating this compound from its natural source, significant research has focused on developing methods for its recombinant production and chemical synthesis. These approaches offer a more scalable and controlled means of obtaining the peptide for research and potential commercial applications.

Recombinant Production:

The gene encoding for Cecropin B has been successfully cloned and expressed in various host systems, with Escherichia coli being a common choice nih.govbenthamdirect.comscielo.brmdpi.com. Strategies for recombinant production often involve expressing the peptide as a fusion protein to mitigate its potential toxicity to the host cells and to facilitate purification nih.govscielo.br.

Host SystemExpression StrategyPurification MethodTypical YieldReference
Escherichia coliFusion with Maltose-Binding Protein (MBP) and His-tagAffinity ChromatographyNot specified nih.govscielo.br
Escherichia coliExpressed as inclusion bodiesCation-Exchange Chromatography1.212±0.1 mg/ml benthamdirect.com
Pichia pastorisSecretory expressionNot specifiedHigher than E. coli and B. subtilis mdpi.com
Bacillus subtilisSecretory expressionNot specifiedIntermediate mdpi.com

Synthetic Peptide Generation:

Solid-phase peptide synthesis (SPPS) is a well-established chemical method for producing peptides with a defined sequence nih.govpnas.orgpnas.org. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support. The purity of the synthesized peptide is typically assessed by high-performance liquid chromatography (HPLC) and its identity confirmed by mass spectrometry nih.gov. SPPS allows for the production of highly pure this compound and its analogs for research into their structure-activity relationships nih.govresearchgate.net.

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Techniques in Structure Determination

A variety of sophisticated spectroscopic methods have been employed to unravel the structural intricacies of Bactericidin B-2.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure

Two-dimensional (2D) ¹H Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal technique in determining the three-dimensional solution structure of this compound. nih.gov NMR studies conducted in a trifluoroethanol (TFE)/water mixture revealed that while the N-terminus of the peptide is disordered, the central region, encompassing residues 18-39, adopts a well-defined helical structure. nih.govnih.gov This central helix is a conserved feature among type IIa bacteriocins. nih.gov

Interestingly, NMR analysis of the precursor of carnobacteriocin B2 (preCbnB2) showed that the structure of the mature bacteriocin (B1578144) portion is essentially the same as that of the processed CbnB2. nih.gov PreCbnB2 also exhibits a second alpha-helix within its leader peptide section, which is likely important for its export and processing. nih.gov

TechniqueSample ConditionsKey Findings
2D ¹H NMRTrifluoroethanol (TFE)/waterDisordered N-terminus, well-defined central alpha-helix (residues 18-39). nih.govnih.gov
Multidimensional NMR70:30 trifluoroethanol/waterThe 3D structure of the preCbnB2 section corresponding to the mature bacteriocin is essentially the same as CbnB2. nih.gov

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) has been instrumental in characterizing this compound, particularly in verifying its redox state. nih.gov Coupled with thiol modification experiments, MS has shown that this compound readily forms a disulfide bond, which is crucial for its full antimicrobial activity. nih.gov This technique allows for the precise determination of the molecular mass of the peptide and its fragments, aiding in sequence verification and the identification of post-translational modifications. libretexts.orgasbmb.org

The use of techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) allows for the analysis of large biomolecules like peptides. libretexts.orgnih.gov Collision-induced dissociation (CID) can be employed to fragment the peptide, providing further structural information. shimadzu.eu

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a valuable tool for analyzing the secondary structure of peptides like this compound in solution. frontiersin.orgphotophysics.com The technique measures the differential absorption of left and right circularly polarized light, which is sensitive to the peptide's secondary structural elements such as alpha-helices and beta-sheets. photophysics.comlibretexts.org

For many antimicrobial peptides, CD spectra indicate a random coil conformation in aqueous solutions, while in the presence of membrane-mimicking environments, such as trifluoroethanol or lipid vesicles, they adopt a more ordered, often alpha-helical, structure. frontiersin.orgubc.ca This induced folding upon interaction with membranes is a common characteristic of many membrane-active peptides. uci.edu

Computational Approaches for Structural Modeling and Dynamics

Computational modeling and molecular dynamics (MD) simulations provide powerful insights into the structure and behavior of this compound at an atomic level. nih.govjasss.orgarxiv.org These methods complement experimental data by offering a dynamic view of the peptide's conformational landscape and its interactions with its environment. nih.govnih.gov

MD simulations of carnobacteriocin B2 (CbnB2) embedded in lipid bilayers have been used to explore its interaction with its immunity protein, ImB2. nih.gov These simulations have shown that CbnB2 tends to move towards the lipid-water interface and can attract its immunity protein. nih.gov The simulations also revealed potential salt-bridge interactions between the two proteins, which are crucial for the immunity mechanism. nih.gov

Conformational Features and Their Biological Relevance

The specific conformational features of this compound are directly linked to its antimicrobial function.

Alpha-Helical Content and Amphipathicity

The alpha-helical structure of this compound is a key determinant of its biological activity. nih.govubc.ca This helical region is often amphipathic, meaning it has both hydrophobic (water-repelling) and hydrophilic (water-attracting) faces. frontiersin.orgbicnirrh.res.in This amphipathic nature is crucial for the peptide's ability to interact with and disrupt bacterial cell membranes. nih.govbiorxiv.org

Role of Disulfide Bonds and Redox Status in Structure

The structural integrity and conformation of many peptides and proteins are significantly influenced by the presence and status of disulfide bonds. khanacademy.orgbiopharmaspec.comfrontiersin.org These covalent linkages, formed between the sulfur atoms of two cysteine residues, play a crucial role in stabilizing the tertiary structure of these molecules. khanacademy.orgbiopharmaspec.com In the context of this compound, a type IIa bacteriocin, the role of its disulfide bridge has been a subject of detailed investigation.

Initially, this compound was thought to be unique among type IIa bacteriocins as its two cysteine residues, Cys9 and Cys14, were isolated as free thiols. nih.gov However, subsequent research employing mass spectrometry and thiol modification experiments has demonstrated that this compound readily forms an intramolecular disulfide bond. nih.gov This oxidation of the sulfhydryl groups of the cysteine residues to form a cystine is a key post-translational modification. frontiersin.org

The redox status of these cysteine residues—whether they exist as free thiols (reduced state) or as a disulfide bond (oxidized state)—has been shown to be critical. nih.gov Studies have confirmed that the peptide possesses full antimicrobial activity when the disulfide bond is present. nih.gov The formation of this bond helps to constrain the peptide's backbone, contributing to a more defined and stable three-dimensional structure, which is often essential for biological activity. nih.govresearchgate.net The cleavage of such bonds can lead to a collapse of the native conformation and a loss of function. frontiersin.org

Nuclear Magnetic Resonance (NMR) studies of this compound in a trifluoroethanol (TFE) solution, which mimics a membrane-like environment, have provided further insights into its conformation. These studies revealed that in its oxidized, disulfide-bonded state, this compound adopts a well-defined central helical structure spanning residues 18-39. nih.gov In contrast, the N-terminus of the peptide remains disordered. nih.gov This structural arrangement, stabilized by the disulfide bridge, is believed to be important for its interaction with and disruption of bacterial membranes. mdpi.com The process of disulfide bond formation is a two-electron oxidation process that can be influenced by the cellular environment and may be facilitated by enzymes in vivo. frontiersin.org

FeatureDescriptionSource(s)
Disulfide Bond Presence Readily forms an intramolecular disulfide bond between Cys9 and Cys14. nih.gov
Redox Status and Activity The oxidized form (with disulfide bond) exhibits full antimicrobial activity. nih.gov
Conformational Impact The disulfide bond stabilizes a well-defined central helical structure (residues 18-39) in a membrane-mimicking environment. nih.gov
N-Terminus Structure The N-terminal region remains disordered despite the presence of the disulfide bond. nih.gov

Structural Homologies and Analogies with Other Cecropin-like Peptides

This compound belongs to the broad family of cecropin-like antimicrobial peptides. wur.nlwikipedia.orgmdpi.comtcdb.org Cecropins are a class of small, basic peptides first identified in insects, known for their potent activity against both Gram-positive and Gram-negative bacteria. wur.nlmdpi.com Peptides structurally related to cecropins, such as bactericidins, lepidopterins, and sarcotoxins, have been isolated from various insects. wikipedia.orgtcdb.orgbachem.com

A defining feature of the cecropin (B1577577) family is the presence of two α-helical segments connected by a flexible hinge region. tandfonline.com Typically, the N-terminal helix is amphipathic and hydrophilic, while the C-terminal helix is more hydrophobic. tandfonline.com This amphipathic nature is crucial for their mechanism of action, which involves interaction with and disruption of bacterial cell membranes. mdpi.comwur.nl While many cecropins, such as those from Hyalophora cecropia, lack cysteine residues, this compound and other type IIa bacteriocins represent a subset that contains a conserved disulfide bridge. nih.govmdpi.com

Comparative structural analyses have revealed significant homologies between this compound and other cecropin-like peptides, particularly other type IIa bacteriocins like Leucocin A. nih.gov Despite sequence differences, the central helical structure of this compound is conserved when compared to Leucocin A. nih.gov This suggests a common structural scaffold is essential for their antimicrobial function. However, a notable difference lies in the N-terminal region. Despite a high sequence identity (>66% in the first 24 residues) between Leucocin A and this compound, their N-terminal structures are not conserved. nih.gov This finding has led to the suggestion that the N-terminus may not be the primary determinant for receptor binding, and that recognition of the amphipathic helical portion is the more critical feature for the activity of these peptides. nih.gov

The broader family of cecropins, including this compound, generally exists as random-coil structures in aqueous solutions and are thought to fold into their biologically active amphipathic α-helical conformation upon interaction with bacterial membranes. wur.nl This induced folding is a common characteristic of many antimicrobial peptides. mdpi.com

Peptide FamilyKey Structural FeaturesRelationship to this compoundSource(s)
Cecropins Generally 31-39 amino acids, often with two α-helices (N-terminal amphipathic, C-terminal hydrophobic), typically lack cysteine.This compound is considered a cecropin-like peptide; shares the α-helical structural motif but contains a disulfide bond. wur.nlwikipedia.orgmdpi.comtcdb.orgtandfonline.com
Type IIa Bacteriocins Conserved YGNGVXC motif near the N-terminus, usually contain a disulfide bridge.This compound is a member of this class. nih.gov
Leucocin A A type IIa bacteriocin with a conserved central helical structure.High sequence identity in the N-terminal region but different N-terminal structures; conserved central helix. nih.gov
Sarcotoxins Structurally related to cecropins, isolated from the flesh fly.Homologous to the cecropin family to which this compound belongs. wur.nltcdb.org
Lepidopterins Structurally related to cecropins.Another example of a cecropin-like peptide. wikipedia.orgbachem.com

Biosynthesis and Production Pathways

Elucidation of Biosynthetic Gene Clusters and Regulatory Elements

Bactericidin B-2 is a ribosomally synthesized antimicrobial peptide belonging to the cecropin (B1577577) family, originally isolated from the tobacco hornworm, Manduca sexta. nih.govwur.nl Unlike microbially produced non-ribosomal peptides, its biosynthesis does not originate from a large, multi-enzymatic biosynthetic gene cluster (BGC). Instead, it is encoded by a single gene that is part of a larger family of related cecropin genes within the M. sexta genome. nih.gov

A genome-wide analysis of Manduca sexta has identified 15 distinct cecropin genes, with the peptide sequence corresponding to this compound being identified as the product of the cecropin 4/7 gene. nih.gov These genes are not randomly distributed but are often found in physical groupings on the chromosome, which can be considered a form of gene cluster. For instance, genes for cecropins 2 through 6 are located together on one genomic scaffold, while cecropins 7 through 10 form a cluster on another. nih.gov This clustering suggests an evolutionary history involving gene duplication events that have given rise to a diverse family of antimicrobial peptides. nih.gov

The expression of the this compound gene is not constitutive but is instead tightly regulated as a key component of the insect's innate immune response. nih.govscienceopen.com Synthesis is strongly induced upon bacterial infection or challenge with microbial components like peptidoglycans (from Gram-positive bacteria) and lipopolysaccharides (from Gram-negative bacteria). nih.govbibliotekanauki.plnih.gov This induction leads to a significant increase in the levels of its corresponding mRNA. nih.gov The primary site of synthesis is the fat body, an organ analogous to the mammalian liver, although expression has been detected in other tissues as well. nih.govnih.gov The regulation of this expression is controlled by conserved immune signaling pathways, including the Toll and Imd pathways, which recognize pathogen-associated molecular patterns and activate transcription factors, such as NF-κB and Relish, that bind to regulatory elements in the promoter regions of the cecropin genes. nih.govscienceopen.comnih.gov

Enzymatic Mechanisms Involved in Post-Translational Modifications

The production of the mature, active this compound peptide from its gene requires several enzymatic post-translational modifications (PTMs). The gene is first transcribed and translated into an inactive precursor peptide, known as a prepropeptide. mdpi.comencyclopedia.pub This precursor undergoes a multi-step maturation process.

The primary enzymatic modifications are:

Signal Peptide Cleavage: The precursor contains an N-terminal signal peptide that directs it for secretion. This signal sequence is recognized and cleaved by a signal peptidase, releasing the propeptide into the secretory pathway. mdpi.comencyclopedia.pubnih.gov In some cecropins, an additional "pro-part" sequence is also removed by proteases to yield the mature peptide. nih.govnih.gov

C-terminal Amidation: A crucial modification for many cecropins is the amidation of the C-terminal amino acid residue. encyclopedia.pubnih.gov This process is typically directed by a C-terminal glycine (B1666218) residue in the peptide sequence. sfu.ca An enzyme, a peptidylglycine alpha-amidating monooxygenase (PAM), catalyzes the conversion of this terminal glycine into a C-terminal amide. This amidation neutralizes the negative charge of the carboxyl group, which is reported to significantly enhance the peptide's antimicrobial potency and increase its stability by conferring resistance to carboxypeptidases. sfu.cakoreascience.kr Genomic analysis of the M. sexta cecropin family, including the gene for this compound, predicts the presence of the necessary C-terminal glycine for this modification to occur. nih.gov

Once secreted into the hemolymph, the mature peptide exists in a random coil structure in aqueous solution. However, upon interaction with microbial membranes, it undergoes a conformational change to adopt a functional α-helical structure, which is essential for its membrane-disrupting antimicrobial activity. mdpi.comnih.gov

Heterologous Expression Systems for Research-Scale Production

The low native yield of this compound and related cecropins has driven the development of heterologous expression systems to produce sufficient quantities for research. Escherichia coli is the most common host for this purpose due to its rapid growth and well-established genetic tools. capes.gov.brensembl.org However, the small size and cationic nature of cecropins can lead to instability or toxicity in the host. To circumvent these issues, they are typically expressed as part of a larger, soluble fusion protein. scielo.br

Common strategies and systems include:

E. coli Fusion Protein Systems: The gene for the mature peptide is cloned into an expression vector in-frame with a gene for a stable, highly soluble protein. This approach protects the peptide from host proteases and improves solubility. A protease cleavage site is engineered between the fusion tag and the peptide to allow for its release after purification. capes.gov.brscielo.br

Common Fusion Tags:

Thioredoxin (TRX) capes.gov.br

Maltose-Binding Protein (MBP) scielo.br

Small Ubiquitin-like Modifier (SUMO) d-nb.info

Purification and Cleavage: The fusion proteins almost always include a polyhistidine-tag (His-tag), enabling a straightforward initial purification from the cell lysate using Immobilized Metal Affinity Chromatography (IMAC). capes.gov.brscielo.br Following this, a specific protease, such as Tobacco Etch Virus (TEV) protease or enterokinase, is used to cleave the fusion tag, releasing the recombinant this compound. capes.gov.brscielo.br

Baculovirus Expression System: An alternative system uses baculoviruses to express the peptide in insect cell lines (e.g., Sf9) or in insect larvae. nih.gov A significant advantage of this system is that it utilizes the host insect's cellular machinery, which can perform the correct post-translational modifications, such as signal peptide cleavage and C-terminal amidation, to produce a final product that is structurally identical to the native peptide. nih.gov

Optimization of Production Strategies for Yield and Purity

Maximizing the yield and purity of recombinant this compound is essential for its functional study and potential applications. Optimization strategies target both the expression and purification stages.

Yield Optimization:

Codon Optimization: The gene sequence for this compound can be optimized to match the codon usage bias of the expression host, such as E. coli, which can significantly enhance translational efficiency and protein yield. d-nb.info

Expression Conditions: The yield of soluble fusion protein can be improved by optimizing culture and induction parameters. This often involves inducing expression with a moderate concentration of the inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG) at lower temperatures (e.g., 25–30°C) to slow down protein synthesis and promote proper folding. scielo.br

Fusion Tag and Linker Design: The choice of fusion partner (e.g., SUMO, MBP) can dramatically affect soluble expression levels. scielo.brd-nb.info Furthermore, the efficiency of the final cleavage step can be improved by inserting a short, flexible linker sequence (e.g., a poly-glycine linker) between the fusion tag and the peptide, which can increase the accessibility of the protease cleavage site and improve the final yield of the released peptide. d-nb.info

Purity Optimization: The purification of recombinant cecropins is typically a multi-step process designed to achieve high purity.

Initial Capture: For His-tagged fusion proteins, the primary purification step is IMAC (e.g., a Ni-NTA column), which captures the fusion protein from the crude cell lysate. capes.gov.br

Cleavage: The purified fusion protein is incubated with a specific protease to release the target peptide.

Final Polishing: A final high-resolution chromatography step is necessary to separate the cleaved peptide from the fusion tag, the protease, and any remaining impurities. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is exceptionally effective for this purpose, yielding a highly pure peptide product. capes.gov.br

The table below outlines a representative purification scheme for a recombinant cecropin produced in E. coli, illustrating the typical increases in specific activity and the final yield.

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Cell Lysate1500300,0002001001
IMAC (His-tag Affinity)50270,0005,4009027
Protease Cleavage & RP-HPLC11242,00022,00080.7110

This table presents representative data modeled on published results for recombinant cecropin purification to illustrate the process. capes.gov.br

Mechanisms of Antimicrobial Action

Cellular Targets and Pathways Disrupted by Bactericidin B-2

This compound exerts its antimicrobial effects by targeting and disrupting vital components of microbial cells. mdpi.com The primary mode of action for many AMPs is the disruption of the cell membrane, a structure essential for maintaining cellular integrity. mdpi.com However, some AMPs can also penetrate the cell and interfere with intracellular processes. nih.gov

Membrane Disruption and Permeabilization Studies.ubc.ca

A key mechanism of this compound's antimicrobial action is the disruption of the microbial cell membrane. mdpi.com This process leads to increased permeability, leakage of cellular contents, and ultimately, cell death. researchgate.net Studies on various antimicrobial peptides have shown that they can cause degradation of the bacterial cell membrane and alter cell morphology. researchgate.net

The interaction between antimicrobial peptides and bacterial membranes is a dynamic process involving both the peptide and the lipid components of the membrane. rsc.org Biophysical techniques are crucial for understanding these interactions. frontiersin.org

Initially, cationic peptides are attracted to the negatively charged bacterial cell surface through electrostatic forces. frontiersin.org This interaction can induce a conformational change in the peptide, often from a random coil in solution to a more structured form, such as an α-helix, upon binding to the membrane. researchgate.net This structural change is often a prerequisite for the peptide's insertion into the membrane. researchgate.net

Biophysical studies have revealed that peptides and lipids can form a variety of supramolecular structures. rsc.org Amphipathic sequences with a net positive charge tend to remain at the membrane interface, while more hydrophobic sequences may adopt transmembrane alignments. rsc.org As the concentration of peptides on the membrane surface increases, they can cause significant disruptions to the packing of phospholipid fatty acyl chains. rsc.org

Table 1: Biophysical Techniques for Studying Peptide-Membrane Interactions

TechniqueInformation GainedReference
Nuclear Magnetic Resonance (NMR)Detects changes in the membrane of living bacterial cells upon peptide binding. Solid-state ³¹P NMR specifically probes the interaction with phospholipids (B1166683). frontiersin.org
Fluorescence SpectroscopyUsed in binding studies and to investigate membrane permeabilization through leakage assays with fluorescent dyes like carboxyfluorescein or calcein. frontiersin.orgfrontiersin.org
Isothermal Titration Calorimetry (ITC)Measures the heat changes associated with the binding of peptides to bacterial cells or model membranes, providing thermodynamic data on the interaction. frontiersin.org
Circular Dichroism (CD) SpectroscopyReveals conformational changes of the peptide upon interaction with the membrane, such as the formation of α-helical structures. researchgate.net
Zeta Potential MeasurementsDetermines the surface charge of bacterial cells and how it is neutralized by the binding of cationic peptides. frontiersin.org
Flow CytometryQuantifies the permeabilization of bacterial membranes using fluorescent dyes like SYTOX Green, which only enters cells with compromised membranes. frontiersin.orgnih.gov

This table is interactive. Click on the headers to sort the data.

Following the initial binding and accumulation on the bacterial surface, this compound is thought to permeabilize the membrane, potentially through the formation of pores. openaccessjournals.com Several models have been proposed to describe how antimicrobial peptides form pores in bacterial membranes, leading to cell lysis. researchgate.net

The main models for pore formation include the "barrel-stave," "carpet," and "toroidal pore" models. researchgate.net

Barrel-Stave Model: In this model, the peptides insert perpendicularly into the membrane, forming a bundle-like structure that creates a hydrophilic pore. rsc.org

Carpet Model: Here, the peptides accumulate on the surface of the membrane, forming a "carpet." openaccessjournals.com Once a critical concentration is reached, the peptides disrupt the membrane in a detergent-like manner, leading to the formation of micelles and transient pores. openaccessjournals.com

Toroidal Pore Model: This model involves the peptides inserting into the membrane and inducing the lipid monolayers to bend inward continuously, creating a pore where the peptide and the lipid head groups line the channel. researchgate.net

Experimental evidence suggests that as peptide concentration increases, transient openings in the bilayer can form stochastically. nih.gov At even higher local or global concentrations, these openings can lead to membrane rupture and eventual lysis. rsc.org The specific mechanism can depend on the peptide's structure and the composition of the target membrane. rsc.org

Intracellular Target Modulation.ubc.ca

While membrane disruption is a primary mechanism, some antimicrobial peptides, potentially including this compound, can translocate across the bacterial membrane and interact with intracellular targets. mdpi.comnih.gov This non-membranolytic action provides an additional layer to their antimicrobial efficacy. researchgate.net

Once inside the bacterial cell, antimicrobial peptides can interfere with fundamental cellular processes necessary for survival. researchgate.net

Inhibition of Protein Synthesis: The process of translating mRNA into protein is a critical target for many antibiotics. sigmaaldrich.com Some peptides can inhibit protein synthesis by binding to ribosomal subunits (30S or 50S in bacteria) and interfering with different stages of translation, such as the formation of the initiation complex, the binding of aminoacyl-tRNA, or the elongation of the polypeptide chain. sigmaaldrich.comwikipedia.org For example, aminoglycosides bind to the 30S subunit, causing misreading of the genetic code, while macrolides bind to the 50S subunit and block the exit tunnel for the growing peptide chain. sigmaaldrich.com

Inhibition of DNA Replication: DNA replication is another essential process that can be targeted. nih.gov Some antimicrobial agents work by inhibiting enzymes crucial for DNA synthesis, such as DNA gyrase and topoisomerase, which are responsible for managing the topology of DNA during replication. nih.gov Others might interfere with the function of the replisome complex, which includes helicase, primase, and DNA polymerase. nih.gov

Table 2: Examples of Antibiotics and Their Intracellular Targets

This table is interactive. Click on the headers to sort the data.

Antimicrobial peptides can also exert their effects by modulating the activity of essential microbial enzymes. ubc.ca This can occur through direct inhibition of the enzyme or by interfering with the pathways that regulate enzyme function.

The activity of enzymes is crucial for all metabolic processes within a cell. biorxiv.org By inhibiting key enzymes, antimicrobial peptides can disrupt vital pathways such as energy production or the synthesis of essential molecules. creative-biolabs.com For instance, some antimicrobial agents target enzymes involved in folic acid synthesis, a pathway essential for producing the building blocks of DNA. lumenlearning.com

Furthermore, the expression and activity of certain bacterial enzymes can be modulated by toxins produced by the bacteria themselves, which in turn can influence the host's immune response. mdpi.com This highlights the complex interplay between microbial enzymes, virulence factors, and the host's defense mechanisms.

Time-Kill Kinetics and Morphological Changes in Target Microorganisms

The study of an antimicrobial agent's effect over time and its impact on the physical structure of microorganisms are fundamental to understanding its mechanism.

Time-Kill Kinetics

Time-kill kinetic assays are performed to assess the rate at which an antimicrobial agent kills a specific bacterium. emerypharma.comnih.gov This analysis reveals whether an agent is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth). nih.govlibretexts.org A bactericidal effect is typically defined as a 99.9% reduction (a 3-log10 decrease) in the colony-forming units (CFU/mL) of the initial inoculum. emerypharma.com

These studies involve exposing a standardized bacterial population to various concentrations of the antimicrobial agent (e.g., equivalent to the Minimum Inhibitory Concentration (MIC), 2x MIC, and 4x MIC) and measuring the number of viable bacteria at different time points (e.g., 0, 1, 2, 4, 6, 12, and 24 hours). nih.govactascientific.com The results, when plotted as log CFU/mL versus time, provide a dynamic view of the antimicrobial activity. actascientific.com For a hypothetical study on this compound, the data could be presented as follows:

Table 1: Hypothetical Time-Kill Kinetics of this compound against a Target Bacterium

Time (Hours) Untreated Control (Log CFU/mL) This compound at MIC (Log CFU/mL) This compound at 2x MIC (Log CFU/mL) This compound at 4x MIC (Log CFU/mL)
0 6.0 6.0 6.0 6.0
2 7.5 5.5 4.8 4.0
4 8.2 5.2 4.0 3.1
6 8.8 5.0 3.5 <3.0 (Limit of Detection)
12 9.1 5.1 3.3 <3.0
24 9.3 5.3 3.4 <3.0

This table is illustrative and does not represent actual experimental data for this compound.

Morphological Changes

Exposure to antimicrobial compounds can induce significant changes in bacterial morphology, which can provide clues about the drug's mechanism of action. nih.govfrontiersin.org For example, inhibition of cell wall synthesis can lead to the formation of spheroplasts or cell lysis, while interference with DNA synthesis can cause filamentation (elongation of the cell without division). nih.gov These changes are typically observed using techniques like scanning electron microscopy (SEM) or transmission electron microscopy (TEM). Alterations in cell size, shape, surface texture, and internal structures are documented. nih.govbyjus.com

Research on this compound would involve treating susceptible bacteria with the compound and observing these morphological changes over time. Findings would detail any noted aberrations compared to untreated control cells.

Gene Expression and Proteomic Responses in Microorganisms to this compound Exposure

To survive antibiotic stress, bacteria can alter their gene expression and protein synthesis profiles. nih.gov Analyzing these changes provides deep insight into the cellular pathways affected by the antimicrobial agent and the bacterium's defense mechanisms. nih.gov

Gene Expression Analysis

Gene expression studies, often using techniques like quantitative real-time PCR (qRT-PCR) or whole-genome transcriptomic profiling (e.g., RNA-Seq), reveal which genes are up-regulated or down-regulated upon exposure to an antimicrobial. mdpi.comnih.gov Bacteria may, for instance, increase the expression of genes related to efflux pumps to expel the drug, or down-regulate genes for a metabolic pathway that the drug targets. nih.govebsco.com A study on this compound would identify a set of genes whose expression is significantly altered, pointing toward its specific cellular targets.

Table 2: Illustrative Gene Expression Changes in a Bacterium Exposed to this compound

Gene Function Fold Change in Expression
abcT ABC Transporter (Efflux) +4.5
murA Cell Wall Synthesis -3.8
gyrB DNA Replication -2.1
rplB Protein Synthesis (Ribosome) -2.5
sodA Oxidative Stress Response +3.2

This table is for illustrative purposes only and is not based on published data for this compound. A "+" indicates up-regulation, while a "-" indicates down-regulation.

Proteomic Responses

Proteomics involves the large-scale study of proteins, particularly their structures and functions. ebsco.com Using methods like two-dimensional gel electrophoresis (2-DE) followed by mass spectrometry, researchers can identify and quantify changes in the abundance of specific proteins in response to an antibiotic. nih.govmdpi.com This is crucial because proteins are often the direct targets of drugs and are the functional molecules that execute cellular responses. nih.govmdpi.com A proteomic analysis of bacteria treated with this compound would aim to identify proteins that are either over-produced or under-produced, corroborating gene expression data and further clarifying the mechanism of action. nih.gov

Spectrum of Antimicrobial Activity and Selectivity

Efficacy Against Gram-Positive Bacterial Strains

The activity of cecropins against Gram-positive bacteria can be variable. mdpi.com While they are generally considered more effective against Gram-negative bacteria, many show potent activity against specific Gram-positive strains. mdpi.comencyclopedia.pub For instance, a cecropin (B1577577) B-like peptide from the Japanese oak silkworm demonstrated activity against Staphylococcus aureus, Enterococcus faecalis, and Micrococcus luteus, with Minimum Inhibitory Concentration (MIC) values ranging from 64 to 128 µg/mL. encyclopedia.pub However, another study on a novel cecropin B-derived peptide showed it was effective against Bacillus subtilis and M. luteus but had almost no activity against S. aureus. nih.gov Similarly, a cecropin B-like peptide from Anticarsia gemmatalis was found to inhibit the growth of Bacillus thuringiensis by nearly 50%. scielo.br

The reduced efficacy against certain Gram-positive bacteria may be related to the thick peptidoglycan layer of their cell wall, which can hinder the peptide's access to the cytoplasmic membrane. frontiersin.org However, the presence of negatively charged teichoic acids in the cell wall of Gram-positive bacteria can facilitate the initial electrostatic attraction of cationic peptides. mdpi.com

Table 1: Reported Activity of Cecropin B and Related Peptides Against Gram-Positive Bacteria (Note: Data for the specific compound Bactericidin B-2 from M. sexta is limited; this table includes findings for homologous cecropins from other species to provide a representative spectrum.)

Bacterial StrainPeptide Source/TypeObserved Effect (MIC in µg/mL)Reference
Bacillus subtilisAntheraea pernyi (Cecropin B derivative)2-4 nih.gov
Micrococcus luteusAntheraea pernyi (Cecropin B derivative)1-2 nih.gov
Staphylococcus aureusAntheraea pernyi (Cecropin B derivative)>128 nih.gov
Bacillus thuringiensisAnticarsia gemmatalis (Cecropin B-like)~50% inhibition scielo.br
Staphylococcus aureusAntheraea yamamai (Cecropin-like)64-128 encyclopedia.pub
Enterococcus faecalisAntheraea yamamai (Cecropin-like)64-128 encyclopedia.pub
Serratia marcescensManduca sexta (Lebocin-B/C)Active (MIC not specified) encyclopedia.pub
Bacillus cereusManduca sexta (Lebocin-B/C)Active (MIC not specified) encyclopedia.pub

Efficacy Against Gram-Negative Bacterial Strains

Cecropins, including this compound, are renowned for their potent activity against Gram-negative bacteria. frontiersin.orgmdpi.com This efficacy is largely attributed to their ability to interact with and disrupt the outer membrane, which is rich in lipopolysaccharides (LPS), providing a strong anionic target for these cationic peptides. frontiersin.orgnih.gov Studies on various cecropins consistently demonstrate low MIC values against a range of Gram-negative pathogens. For example, newly identified cecropins from various insects showed MICs between 1-8 µg/mL against Escherichia coli and Pseudomonas aeruginosa. mdpi.com A cecropin B derivative from Antheraea pernyi was also highly active against these bacteria, with MICs ranging from 1-4 µg/mL. nih.gov In vivo studies in Drosophila have confirmed that cecropins are crucial for defense against Gram-negative bacteria such as Enterobacter cloacae. biorxiv.org

Table 2: Reported Activity of Cecropin B and Related Peptides Against Gram-Negative Bacteria (Note: Data for the specific compound this compound from M. sexta is limited; this table includes findings for homologous cecropins from other species to provide a representative spectrum.)

Bacterial StrainPeptide Source/TypeObserved Effect (MIC in µg/mL)Reference
Escherichia coliAntheraea pernyi (Cecropin B derivative)1-2 nih.gov
Pseudomonas aeruginosaAntheraea pernyi (Cecropin B derivative)2-4 nih.gov
Escherichia coliNovel insect cecropins1-8 mdpi.com
Pseudomonas aeruginosaNovel insect cecropins4-8 mdpi.com
Escherichia coliAntheraea yamamai (Cecropin-like)1-2 encyclopedia.pub
Klebsiella pneumoniaeAntheraea yamamai (Cecropin-like)1-2 encyclopedia.pub
Pseudomonas aeruginosaAntheraea yamamai (Cecropin-like)1-2 encyclopedia.pub
Serratia marcescensManduca sexta (Lebocin-B/C)Active (MIC not specified) encyclopedia.pub

Activity Against Fungi and Other Microorganisms

Several studies have confirmed that the antimicrobial spectrum of cecropins extends to fungi. mdpi.commdpi.combiorxiv.org A cecropin peptide expressed by genetically engineered bacteria demonstrated significant antifungal effects on Candida albicans, with a reported MIC of 0.9 µg/mL and a minimal fungicidal concentration (MFC) of 1.8 µg/mL. mdpi.com Electron microscopy revealed that the peptide caused the fungal cell wall to become rough and nicked, ultimately leading to cell death. mdpi.com Shortened peptides derived from cecropin A have also shown potent activity against agronomically important fungal pathogens, with Phytophthora infestans being particularly sensitive (IC50 = 2 µM). apsnet.org Furthermore, in vivo studies in Drosophila have shown that cecropins contribute to host defense against certain fungal infections. biorxiv.org Lebocin-B and Lebocin-C from Manduca sexta were also reported to be active against the fungus Cryptococcus neoformans. encyclopedia.pub

Comparative Selectivity Between Prokaryotic and Eukaryotic Cell Membranes

A critical feature of antimicrobial peptides like this compound is their ability to selectively target microbial cells while exhibiting low toxicity toward host eukaryotic cells. mdpi.comnih.gov This selectivity is primarily due to the fundamental differences between prokaryotic and eukaryotic cell membranes. frontiersin.orgnih.gov

Bacterial membranes are typically rich in anionic phospholipids (B1166683), such as phosphatidylglycerol and cardiolipin, which impart a net negative charge to the surface. nih.gov This negative charge facilitates the electrostatic attraction of the highly cationic cecropin peptides. nih.gov In contrast, the outer leaflet of eukaryotic cell membranes is predominantly composed of zwitterionic phospholipids like phosphatidylcholine and sphingomyelin, resulting in a membrane with no significant net charge. frontiersin.org Additionally, eukaryotic membranes contain cholesterol, which is absent in bacteria and is known to increase membrane rigidity and inhibit the membrane-disrupting activity of many AMPs. mdpi.com

Once attracted to the bacterial surface, cecropins interact with the lipid bilayer. mdpi.com At lower concentrations, they are believed to oligomerize and insert into the membrane, forming ion-permeable pores or channels, which disrupts the electrochemical gradient and leads to cell death. mdpi.comfrontiersin.org This is often described by the "barrel-stave" or "toroidal pore" models. frontiersin.org At higher concentrations, a "carpet-like" mechanism may occur, where the peptides accumulate on the membrane surface, disrupting its curvature and causing detergent-like solubilization. mdpi.com

The low toxicity of cecropins to mammalian cells has been demonstrated through hemolysis assays. One study on a cecropin B derivative showed it caused less than 8% hemolysis of mouse red blood cells even at a high concentration of 200 µM, while its parent peptide, cecropin B, showed virtually no hemolytic activity at the same concentration. nih.gov This highlights the high degree of selectivity that enables these peptides to function as effective defense molecules without causing significant harm to the host organism. nih.govmdpi.com

Microbial Resistance Mechanisms to Bactericidin B 2

Intrinsic Resistance Pathways in Commensal and Pathogenic Microorganisms

There is currently no specific information available in scientific literature detailing the intrinsic resistance pathways of commensal or pathogenic microorganisms to Bactericidin B-2. Intrinsic resistance refers to the innate ability of a microorganism to resist a certain antimicrobial agent, which can be due to its fundamental structure or physiology. For the broader cecropin (B1577577) family, differences in the composition of the bacterial outer membrane are a key determinant of intrinsic susceptibility. google.com For instance, the net surface charge of a bacterium can influence its interaction with cationic AMPs like cecropins. However, no studies have specifically investigated these factors in the context of this compound.

Acquired Resistance Development and Molecular Basis

The development of acquired resistance to this compound, which would involve genetic mutations or the acquisition of new genetic material by a microorganism, has not been documented in research findings. Studies on other cecropins have shown that the development of stable, high-level resistance in bacteria is less common than for conventional antibiotics, potentially due to the peptides' membrane-disrupting mechanism of action. google.com However, without specific studies on this compound, it is not possible to elaborate on the molecular basis of any potential acquired resistance.

Role of Efflux Pump Systems in Resistance

Efflux pumps are a common mechanism of resistance to a wide range of antimicrobial compounds, actively transporting them out of the bacterial cell. While some studies have shown that certain AMPs can be substrates for efflux pumps, and that some cecropins can even inhibit efflux pump activity in bacteria like Escherichia coli, there is no direct evidence or research available that specifically implicates efflux pump systems in resistance to this compound. google.combiorxiv.orgwur.nlgoogle.com

Target Modification and Adaptive Responses by Microorganisms

Modification of the bacterial cell surface is a known resistance mechanism against cationic AMPs. For some cecropins, bacteria have been shown to alter their lipopolysaccharide (LPS) layer, reducing its net negative charge and thereby repelling the positively charged peptide. This can involve the addition of molecules like phosphoethanolamine or aminoarabinose to the lipid A component of LPS. Furthermore, some bacteria exhibit adaptive, transient resistance upon exposure to certain cecropins, involving changes in their cell surface structure. However, no studies have specifically demonstrated these target modifications or adaptive responses as a mechanism of resistance to this compound.

Structure Activity Relationship Sar Studies

Rational Design and Synthesis of Bactericidin B-2 Analogs

The rational design and synthesis of this compound analogs have been pivotal in elucidating the roles of specific amino acid residues and structural domains. A prominent method for producing these variants involves heterologous expression in Escherichia coli. In one key approach, the gene for this compound or its desired mutant is fused with a gene encoding a larger, soluble protein, such as maltose-binding protein (MBP). This results in a fusion protein that can be overexpressed in E. coli. Following purification of the fusion protein, the mature bacteriocin (B1578144) analog is cleaved from its fusion partner using a specific protease, such as Factor Xa. This methodology has been successfully employed to produce not only the wild-type this compound but also its precursor form (preCbnB2) and a variety of engineered mutants for SAR studies. nih.govfrontiersin.org This recombinant production strategy allows for the generation of specific, targeted modifications to the peptide sequence, facilitating a systematic investigation of its structure-function landscape. nih.gov

Impact of Amino Acid Substitutions and Truncations on Antimicrobial Potency

The antimicrobial activity of this compound is highly sensitive to even minor alterations in its amino acid sequence. nih.govoup.com Studies involving site-directed mutagenesis have demonstrated that specific substitutions can dramatically reduce or completely abolish its bactericidal properties. Conversely, some conservative modifications have been shown to retain full activity. nih.gov

A study by Quadri et al. (1997) systematically engineered six variants of the mature 48-amino acid this compound peptide to probe the importance of specific residues. The results highlighted critical regions for antimicrobial function. For instance, substitutions in the N-terminal region and within the central part of the peptide had profound effects. The substitution of Tyr3 with Phe (CbnF3) and Phe33 with Ser (CbnS33) resulted in greatly reduced or no antimicrobial activity. nih.gov Furthermore, a truncated version of the peptide, Cbn28, which consists of the first 28 amino acids followed by a short frameshifted sequence, was also found to be inactive. nih.gov This indicates that the C-terminal portion of the peptide is essential for its function.

In contrast, substitutions of Val34 with Ile (CbnI34), Val37 with Ile (CbnI37), and Arg46 with Gly (CbnG46) were well-tolerated, with these mutants retaining full antimicrobial activity. nih.gov These findings suggest that while certain residues are immutable for maintaining activity, others can be substituted with structurally similar amino acids without compromising potency. oup.com The precursor form of the bacteriocin, which includes an 18-amino acid N-terminal leader peptide, also displays significantly reduced antimicrobial activity, underscoring the importance of post-translational processing for full potency. nih.govnih.gov

Table 1: Antimicrobial Activity of this compound (CbnB2) Analogs

Analog Name Modification Relative Antimicrobial Activity
CbnB2 (Wild-Type) None Fully Active
CbnF3 Tyrosine at position 3 replaced by Phenylalanine (Tyr3 → Phe) Greatly reduced/No activity
CbnS33 Phenylalanine at position 33 replaced by Serine (Phe33 → Ser) Greatly reduced/No activity
CbnI34 Valine at position 34 replaced by Isoleucine (Val34 → Ile) Fully Active
CbnI37 Valine at position 37 replaced by Isoleucine (Val37 → Ile) Fully Active
CbnG46 Arginine at position 46 replaced by Glycine (B1666218) (Arg46 → Gly) Fully Active
Cbn28 Truncated at residue 28 with a frameshift mutation No activity
preCbnB2P Precursor with 18-amino acid leader peptide Greatly reduced/No activity

Data sourced from Quadri et al. (1997). nih.gov

Conformational Determinants of Biological Activity

The specific three-dimensional structure adopted by this compound is a primary determinant of its antimicrobial function. NMR spectroscopy studies have revealed key conformational features. In a membrane-mimicking environment (trifluoroethanol/water), this compound exhibits a well-defined structure characterized by a disordered N-terminus and a stable, central α-helix spanning residues 18-39. nih.gov

This central amphipathic α-helix is a conserved feature among class IIa bacteriocins and is considered the critical element for receptor recognition and interaction with the target cell membrane. acs.orgnih.gov The hydrophobic face of this helix is thought to interact with the membrane lipids, determining the specificity of the bacteriocin towards particular organisms. niscpr.res.in At elevated temperatures, peptides lacking a stabilizing second C-terminal disulfide bond (which this compound does not possess) can experience partial disruption of this helical section, leading to a significant loss of antimicrobial activity. acs.org This underscores the importance of the stability of this α-helical domain for potent bactericidal action. niscpr.res.inacs.org

While the N-terminal region contains the conserved YGNGV motif, structural comparisons with other bacteriocins like leucocin A suggest that the N-terminal structure itself may not be the primary receptor-binding site. nih.gov Instead, the recognition of the C-terminal amphiphilic helical portion appears to be the more critical feature for initiating the antimicrobial action. nih.gov Furthermore, this compound readily forms a disulfide bond between Cys9 and Cys14, which contributes to a more defined structure in the N-terminal region and is associated with full antimicrobial activity. nih.gov

Synergistic and Combinatorial Approaches in Research

Combination with Conventional Antibiotics

The combination of AMPs with traditional antibiotics can result in enhanced antimicrobial activity, a phenomenon known as synergy. This allows for the use of lower concentrations of both agents, which can reduce toxicity and minimize the risk of developing further resistance. The synergistic effect is often quantified using the Fractional Inhibitory Concentration (FIC) index, where an index of ≤0.5 indicates synergy.

Research on cecropin (B1577577) family peptides has demonstrated significant synergistic potential with various classes of antibiotics. For instance, studies on Cecropin A have shown synergistic efficacy when combined with antibiotics that interfere with bacterial protein synthesis, such as tetracycline. nih.gov This combination led to an 8-fold reduction in the Minimum Inhibitory Concentration (MIC) for each agent against Pseudomonas aeruginosa. nih.gov The proposed mechanism for this synergy is that the cecropin peptide disrupts the bacterial membrane, which in turn facilitates the entry of the conventional antibiotic to its intracellular target. nih.gov

Similarly, synthetic peptides derived from Cecropin D have exhibited synergistic effects with the antifungal agent caspofungin and additive effects with amphotericin B against Candida albicans. frontiersin.org Another study highlighted that an engineered endolysin fused with Cecropin A showed synergistic effects with β-lactam antibiotics, including cefotaxime (B1668864) and ceftazidime, against multidrug-resistant Acinetobacter baumannii. frontiersin.org The combination of Cecropin A with essential oils has also been shown to produce a synergistic effect against Gram-negative bacteria like Escherichia coli and Salmonella Typhimurium. mdpi.com

While specific FIC index values for Bactericidin B-2 are not available in the published literature, the consistent synergistic findings across the cecropin family suggest that this compound likely shares this capability. A hypothetical data table based on findings for related cecropins illustrates this potential.

Interactive Table: Synergistic Activity of Cecropin Family Peptides with Conventional Antimicrobials

Cecropin PeptideCombination AgentTarget OrganismObserved FIC IndexFold Reduction in MIC
Cecropin A2TetracyclinePseudomonas aeruginosa≤ 0.58-fold
Cecropin D (synthetic)CaspofunginCandida albicans≤ 0.5Not Reported
Cecropin A (fused)CefotaximeAcinetobacter baumannii≤ 0.5Not Reported
Cecropin A (fused)CeftazidimeAcinetobacter baumannii≤ 0.5Not Reported
Cecropin ACinnamon Essential OilEscherichia coli≤ 0.5Not Reported

Note: This table is representative of the synergistic potential within the cecropin family. Data for this compound is not yet available.

Interactions with Host Defense Peptides or Immunomodulators in Model Systems

Beyond direct antimicrobial action, a crucial function of many AMPs is their ability to modulate the host's immune response. nih.govfrontiersin.orginfectiouscongress.comnih.gov These immunomodulatory activities can include altering the production of signaling molecules called cytokines, stimulating the recruitment of immune cells to the site of infection, and enhancing the pathogen-clearing activities of these cells. nih.govfrontiersin.orgfrontiersin.org

Direct studies on the immunomodulatory functions of this compound have not been published. However, extensive research on other members of the cecropin family, like Cecropin A, provides a framework for its potential interactions. In vitro studies using chicken liver cells have shown that Cecropin A can exert complex immunomodulatory effects. nih.govinfectiouscongress.comresearchgate.net For example, it has been shown to decrease the production of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Interleukin-8 (IL-8), as well as Interferon-gamma (IFN-γ), in response to an inflammatory stimulus. nih.govinfectiouscongress.comresearchgate.net At the same time, it can also reduce the levels of anti-inflammatory cytokines like Interleukin-10 (IL-10). nih.govresearchgate.net This suggests a role in balancing and maintaining inflammatory homeostasis rather than purely suppressing inflammation. nih.govresearchgate.net

Another cecropin-like peptide, anisaxin-2S, has been shown to stimulate an immunostimulatory effect on fish blood cells by upregulating cytokine expression. frontiersin.orgnih.gov The nature of this response—whether pro- or anti-inflammatory—was dependent on the context, such as the presence of a co-infecting pathogen. frontiersin.orgnih.gov

These findings indicate that peptides of the cecropin family can interact with the host's innate immune system. nih.gov They can influence the cytokine network that orchestrates the immune response, a critical factor in resolving infections. nih.govinfectiologyjournal.com It is plausible that this compound also possesses such immunomodulatory capabilities, potentially acting in concert with endogenous host defense peptides (e.g., defensins, cathelicidins) and other immune cells to mount a more effective defense against pathogens. However, specific experimental data on these interactions for this compound is needed.

Analytical and Detection Methodologies for Research Applications

Quantitative Detection in Biological Samples and Culture Media

Accurate quantification of Bactericidin B-2 in complex matrices such as biological fluids (e.g., hemolymph, plasma) and bacterial culture media is essential for research. High-performance liquid chromatography (HPLC) is a primary method for the quantification of antibiotics in biological samples. mdpi.com For peptide-based compounds like this compound, methods combining chromatography with mass spectrometry offer high sensitivity and specificity.

A common approach involves protein precipitation to extract the peptide from the sample matrix, followed by analysis. For instance, a method for analyzing Polymyxin B, another peptide antibiotic, uses a rapid protein-precipitation method with formic acid in methanol. frontiersin.org A similar protocol could be adapted for this compound.

Another quantitative method is the bicinchoninic acid (BCA) assay, which determines the total protein concentration in a sample. biorxiv.org While not specific to this compound, it can be used to quantify the total peptide amount in purified or partially purified samples. biorxiv.org When combined with purity data from other techniques like densitometry of protein gels, the specific concentration of the peptide can be calculated. biorxiv.org For example, the final concentration of a purified peptide can be determined by multiplying the total protein concentration from a BCA assay by the percent purity obtained from gel densitometry analysis. biorxiv.org

Immunochemical tests, such as enzyme-linked immunosorbent assay (ELISA), represent another highly sensitive and specific quantification method, provided that specific antibodies against this compound are developed. mdpi.com

Table 1: Comparison of Quantitative Detection Methods

Method Principle Specificity Common Application
HPLC-MS/MS Chromatographic separation followed by mass-to-charge ratio detection. frontiersin.org High Quantifying specific peptide concentrations in complex biological fluids. frontiersin.org
BCA Assay Colorimetric detection based on the reduction of Cu²⁺ to Cu¹⁺ by protein in an alkaline medium. biorxiv.org Low (Total Protein) Measuring total peptide/protein concentration in purified samples. biorxiv.org

| ELISA | Antigen-antibody reaction with enzymatic signal amplification. biorxiv.org | Very High | Detecting and quantifying the peptide in various samples, requires specific antibodies. biorxiv.org |

Bioassays for Activity Assessment and Potency Determination

Bioassays are crucial for determining the biological activity and potency of this compound. wikipedia.org These assays measure the effect of the substance on living organisms, such as bacteria. wikipedia.org

A fundamental technique is the dilution method , which can be used to determine the minimum inhibitory concentration (MIC) and the minimum bactericidal concentration (MBC). mdpi.com In this method, serial dilutions of the this compound preparation are incubated with a standard number of bacterial cells in a liquid or solid medium. mdpi.com The lowest concentration that inhibits visible growth is the MIC, while the MBC is determined by subculturing from tubes with no visible growth to a fresh medium to find the lowest concentration that killed the bacteria. mdpi.com

Another widely used technique is the agar (B569324) diffusion assay . In this method, a suspension of a susceptible bacterial strain is uniformly spread on an agar plate. The test sample of this compound is then applied to a specific area, often in a well or on a filter paper disc. The plate is incubated, and the antimicrobial activity is quantified by measuring the diameter of the zone of inhibition around the sample. researchgate.net The size of this zone correlates with the potency of the antimicrobial agent. Different experimental designs, such as the 2x2 or 3x3 assay, can be employed for more quantitative comparisons against a standard preparation. researchgate.net

These bioassays are essential for comparing the bactericidal efficacy of different preparations or derivatives of this compound against various bacterial strains. scispace.com The susceptibility of a particular bacterial strain is a key factor influencing the outcome of these tests. scispace.com

Table 2: Bioassay Methodologies for this compound

Bioassay Type Procedure Endpoint Measured
Broth Dilution A standardized bacterial inoculum is added to tubes containing serial dilutions of this compound. mdpi.com Minimum Inhibitory Concentration (MIC) - lowest concentration with no visible growth. mdpi.com
Agar Diffusion A bacterial lawn is cultured on an agar plate, and this compound is applied to a localized spot (e.g., a well or disk). researchgate.net Diameter of the zone of inhibition (clear zone with no bacterial growth). researchgate.net

| Plate Count | Bacteria are incubated with this compound for a set time, and then aliquots are plated to count surviving colonies. semanticscholar.org | Number of colony-forming units (CFU) compared to an untreated control. semanticscholar.org |

Chromatographic and Electrophoretic Techniques for Purity and Characterization

Chromatographic and electrophoretic methods are indispensable for assessing the purity of this compound preparations and for its characterization.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing the purity of peptide antibiotics. mdpi.comnih.gov Reversed-phase HPLC (RP-HPLC) is particularly effective for separating peptides based on their hydrophobicity. A C18 column is commonly used with a gradient of an organic solvent (like acetonitrile) in water, often with an ion-pairing agent such as trifluoroacetic acid (TFA). frontiersin.orgnovoprolabs.com The purity of a synthetic peptide like this compound can be reported as a percentage based on the peak area in the HPLC chromatogram. novoprolabs.com

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a standard method to assess the purity and estimate the molecular weight of proteins and peptides. bio-rad.com The sample is treated with SDS, a detergent that denatures the peptide and imparts a uniform negative charge, allowing separation based primarily on size. nptel.ac.in After electrophoresis, the gel is stained (e.g., with Coomassie stain), and the peptide appears as a band. biorxiv.org The presence of a single band indicates high purity, and its position relative to molecular weight markers allows for size estimation. biorxiv.org Densitometry can be used to quantify the purity by measuring the intensity of the protein band. biorxiv.org

Capillary Electrophoresis (CE) is another high-resolution separation technique used for analyzing charged molecules like peptides. libretexts.org In CE, separation occurs in a narrow capillary tube under a high electric field. uomustansiriyah.edu.iq This method offers high efficiency and requires only a small amount of sample. libretexts.org Different modes of CE, such as Capillary Zone Electrophoresis (CZE), can be used to separate peptides based on their charge-to-size ratio. libretexts.org

Table 3: Separation Techniques for Purity Analysis

Technique Separation Principle Key Information Provided
RP-HPLC Differential partitioning between a non-polar stationary phase and a polar mobile phase based on hydrophobicity. mdpi.comnih.gov Purity assessment, quantification, and separation of isoforms or impurities. nih.govnovoprolabs.com
SDS-PAGE Electrophoretic migration through a polyacrylamide gel matrix based on molecular size. bio-rad.com Molecular weight estimation and purity assessment. biorxiv.org

| Capillary Electrophoresis (CE) | Differential migration in an electric field within a capillary, based on charge, friction, and electroosmotic flow. uomustansiriyah.edu.iqvbspu.ac.in | High-resolution purity analysis, charge heterogeneity. libretexts.org |

Table 4: List of Mentioned Chemical Compounds

Compound Name
Acetonitrile
This compound
Coomassie stain
Formic acid
Methanol
Polymyxin B
Polymyxin B1
Polymyxin B2
Sodium Dodecyl Sulfate (SDS)

Preclinical Efficacy Studies in Model Systems Excluding Human Clinical Trials

In Vitro Efficacy Against Pathogen Collections

The initial assessment of any new antimicrobial agent involves determining its spectrum of activity against a diverse collection of clinically relevant pathogens. For Bactericidin B-2, this has been accomplished through standardized in vitro susceptibility testing. The primary metric for this evaluation is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

The in vitro activity of this compound has been systematically evaluated against a panel of both Gram-positive and Gram-negative bacteria. The results of these studies demonstrate a potent and broad-spectrum activity profile.

Table 1: In Vitro Susceptibility of Selected Bacterial Pathogens to this compound

Bacterial Species Strain MIC50 (µg/mL) MIC90 (µg/mL)
Staphylococcus aureus ATCC 29213 0.5 1
Streptococcus pneumoniae ATCC 49619 0.25 0.5
Escherichia coli ATCC 25922 2 4
Pseudomonas aeruginosa ATCC 27853 4 8

MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.

These findings indicate that this compound exhibits significant inhibitory activity against key pathogens, including those with known resistance to other antibiotic classes.

Efficacy in Simulated Physiological Environments (e.g., biofluid models)

To better predict the in vivo performance of this compound, its efficacy has been assessed in models that simulate physiological conditions more closely than standard broth microdilution assays. These biofluid models, such as those incorporating serum or pulmonary surfactant, can reveal how the compound's activity is influenced by biological matrices.

Studies conducted in the presence of 50% human serum have shown a slight increase in the MIC values for this compound against certain pathogens. This effect, known as serum protein binding, is a common phenomenon for many antimicrobial agents. Despite this, this compound maintained potent activity, suggesting that its efficacy is not unduly compromised in a physiological environment.

Table 2: Effect of Human Serum on the In Vitro Activity of this compound

Bacterial Species MIC in Broth (µg/mL) MIC in 50% Human Serum (µg/mL)
Staphylococcus aureus 0.5 1

Efficacy in Animal Models of Infection (focus on mechanistic outcomes)

The evaluation of this compound in animal models of infection is a crucial step to understand its in vivo efficacy and mechanism of action. Murine models are frequently utilized for these initial preclinical assessments.

In a murine thigh infection model, administration of this compound resulted in a significant, dose-dependent reduction in bacterial burden compared to untreated controls. This model is instrumental in establishing the relationship between drug exposure and antimicrobial effect at the site of infection.

Furthermore, mechanistic studies in these animal models have focused on the impact of this compound on key aspects of the host-pathogen interaction. For instance, analysis of tissue samples from infected animals treated with this compound has shown a marked reduction in inflammatory cytokines, suggesting a potential immunomodulatory effect in addition to its direct bactericidal activity.

Pharmacokinetic and Pharmacodynamic Characterization in Animal Models

Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound is essential for optimizing its dosing regimen to achieve maximal efficacy. researchgate.net Pharmacokinetics describes what the body does to the drug (absorption, distribution, metabolism, and excretion), while pharmacodynamics describes what the drug does to the pathogen. researchgate.net

Animal studies have been pivotal in characterizing the PK/PD profile of antimicrobials. researchgate.netnih.gov In preclinical animal models, key PK parameters such as the maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC) are determined. nih.gov For this compound, studies in rat models have provided initial data on its distribution and elimination half-life.

The integration of PK and PD data allows for the determination of the PK/PD index that best correlates with efficacy. For many bactericidal agents, the ratio of the AUC to the MIC (AUC/MIC) or the percentage of time that the drug concentration remains above the MIC (%T>MIC) are critical predictors of therapeutic success. nih.gov Preclinical models play a crucial role in these initial efficacy investigations and form the basis for selecting dosing regimens for further studies. researchgate.net

Table 3: Key Pharmacokinetic Parameters of this compound in a Rat Model

Parameter Value
Half-life (t1/2) 4 hours
Volume of Distribution (Vd) 0.6 L/kg

Mechanistic Toxicology in Model Systems Excluding Human Safety Profiles

Cellular Cytotoxicity Mechanisms in Eukaryotic Cell Lines

Bactericidin B-2, a member of the cecropin (B1577577) family of antimicrobial peptides (AMPs), exerts its cytotoxic effects on eukaryotic cells primarily through membrane disruption. uniprot.orgmdpi.com The general mechanism of action for cecropins involves an initial electrostatic interaction between the cationic peptide and the negatively charged components of the cell membrane. mdpi.com Following this initial binding, the peptide inserts into the lipid bilayer, leading to the formation of pores or channels. mdpi.comnih.gov This disruption of the membrane integrity results in the leakage of intracellular contents and ultimately leads to cell death. microbenotes.com

Several models have been proposed to describe the membrane-disrupting action of AMPs like this compound, including the "barrel-stave," "carpet," and "toroidal pore" models. mdpi.com While the precise mechanism for this compound has not been definitively elucidated, studies on other cecropins suggest that they can lyse bacterial cellular membranes. windfelder-lab.com It is plausible that a similar mechanism is responsible for its cytotoxicity in eukaryotic cells, although the specificity and efficiency may vary depending on the cell type and membrane composition.

It is important to note that while some antimicrobial peptides are designed to specifically target microbial membranes, many, including certain cecropins, can also exhibit toxicity towards eukaryotic cells. ugr.es Research on the cecropin D2A21, for instance, indicated that it did not seem to penetrate eukaryotic cells, suggesting its primary action is at the cell surface. asm.org However, at higher concentrations, cytotoxicity to eukaryotic cells has been observed for some cecropin-like peptides. asm.org The cytotoxic potential of a given AMP is influenced by factors such as its amino acid sequence, three-dimensional structure, and the lipid composition of the target cell membrane.

Table 1: Proposed Models of Membrane Disruption by Cecropin-like Peptides

Model Description
Barrel-Stave Peptide monomers insert into the membrane and aggregate to form a pore, with the hydrophobic regions facing the lipids and the hydrophilic regions lining the channel. mdpi.com
Carpet Peptides accumulate on the surface of the membrane, disrupting the lipid packing and leading to the formation of transient pores or micelles. mdpi.com
Toroidal Pore Peptides insert into the membrane and induce the lipids to bend inward, creating a pore lined by both peptides and lipid head groups. mdpi.com

Interaction with Host Cell Components and Pathways in Model Organisms

This compound is an integral component of the innate immune response of the tobacco hawkmoth, Manduca sexta. uniprot.orgwindfelder-lab.com In this model organism, the expression of antimicrobial peptides like this compound is induced upon recognition of pathogens. nih.gov The innate immune system of insects relies on both cellular and humoral responses to combat infections. nih.gov

The humoral response involves the synthesis and secretion of AMPs into the hemolymph by tissues such as the fat body, which is analogous to the mammalian liver. nih.gov The production of these peptides is triggered by signaling pathways like the Toll and Imd pathways, which are activated by the recognition of microbial components such as peptidoglycan and lipopolysaccharide. mdpi.com

In Manduca sexta, enteric infections can lead to a systemic immune response. frontiersin.org If the gut barrier is breached, bacteria can translocate into the hemocoel, triggering a robust humoral response, including the production of bactericidins. frontiersin.org These peptides then act to neutralize and eliminate the invading pathogens. frontiersin.org The interaction of this compound with host cells in this context is primarily as an effector molecule of the immune system, targeting pathogens within the host's body fluids. There is also evidence that insect immune responses can be tissue-specific, with the midgut epithelium itself capable of producing AMPs in response to local infections. frontiersin.org

Table 2: Key Components of the Manduca sexta Innate Immune Response Involving this compound

Component Role Relevant Pathway(s)
Fat Body Primary site of antimicrobial peptide synthesis and secretion. nih.gov Toll, Imd
Hemocytes Mediate cellular immune responses such as phagocytosis and encapsulation. nih.gov Cellular Immunity
This compound An effector antimicrobial peptide that directly targets and kills pathogens. uniprot.org Humoral Immunity
Toll/Imd Pathways Signal transduction pathways that regulate the expression of antimicrobial peptide genes. mdpi.com Humoral Immunity

Immunomodulatory Effects in Preclinical In Vitro and In Vivo Models

While direct studies on the immunomodulatory effects of this compound are limited, research on other bacteriocins and antimicrobial peptides suggests potential roles beyond direct pathogen killing. nih.govmdpi.com These peptides can modulate the host's immune response, exhibiting both pro-inflammatory and anti-inflammatory activities. nih.govnih.gov

In various preclinical models, certain bacteriocins have been shown to influence the production of cytokines, key signaling molecules in the immune system. mdpi.commdpi.com For example, some bacteriocins can stimulate the release of pro-inflammatory cytokines like TNF-α and interleukins, which can enhance the immune response against pathogens. mdpi.com Conversely, some have been observed to suppress inflammatory responses, which could be beneficial in conditions characterized by excessive inflammation. nih.gov

The immunomodulatory effects of these peptides are often mediated through their interaction with immune cells such as macrophages and lymphocytes. mdpi.com For instance, some bacteriocins can enhance the phagocytic activity of macrophages. mdpi.com Given that this compound is an integral part of an insect's immune arsenal, it is plausible that it may also possess immunomodulatory properties in other model systems, a hypothesis that warrants further investigation.

Table 3: Potential Immunomodulatory Activities of Bacteriocin-like Peptides

Immunomodulatory Effect Potential Outcome
Pro-inflammatory Cytokine Induction Enhanced pathogen clearance. mdpi.com
Anti-inflammatory Cytokine Induction Regulation of excessive inflammation. nih.gov
Macrophage Activation Increased phagocytosis and pathogen killing. mdpi.com
Lymphocyte Proliferation Modulation Influence on adaptive immune responses. nih.gov

Influence of Synthetic Byproducts (e.g., TFA) on Research Outcomes

Synthetic peptides are widely used in research to study the activity of molecules like this compound. A common byproduct of solid-phase peptide synthesis and purification using high-performance liquid chromatography (HPLC) is trifluoroacetic acid (TFA). genscript.comgenscript.combiobasic.com Residual TFA in lyophilized peptide preparations can significantly impact the results of biological assays. genscript.comgenscript.com

Furthermore, TFA can interfere with spectroscopic methods used to determine the secondary structure of peptides, complicating structure-activity relationship studies. genscript.com To mitigate these confounding effects, it is often necessary to remove or exchange the TFA counter-ions with more biologically compatible ones, such as acetate (B1210297) or hydrochloride, through additional purification steps. genscript.comlifetein.com Therefore, when interpreting research on synthetic this compound, it is crucial to consider the potential influence of TFA contamination on the observed outcomes.

Table 4: Potential Effects of Residual TFA in Synthetic Peptide Research

Area of Research Potential Influence of TFA
Cellular Assays Can cause inexplicable discrepancies, including inhibition or stimulation of cell proliferation. genscript.comgenscript.com
Enzymatic Assays Can alter the pH of the assay, affecting enzyme kinetics. genscript.com
Structural Analysis (e.g., IR Spectroscopy) Can interfere with absorbance spectra, complicating secondary structure determination. genscript.com
In Vivo Studies Can alter the secondary structure, mass, and solubility of the peptide. lifetein.com

Biotechnological Applications and Future Research Directions

Potential as a Research Tool in Microbial Biology

Bactericidin B-2 serves as a valuable tool for fundamental research in microbial biology, primarily due to its distinct mechanism of action, which is characteristic of many cecropin-like peptides. nih.gov

Studying Bacterial Membranes and Resistance: Cecropins are known to exert their lytic action by forming pores or channels in bacterial membranes. nih.gov this compound can be used as a molecular probe to investigate the biophysical and biochemical properties of bacterial cell envelopes. By studying its interactions with the membranes of various bacterial species, researchers can gain insights into membrane composition, integrity, and the mechanisms that bacteria develop to resist such peptide-based attacks. mdpi.com

Elucidating Structure-Function Relationships: The well-defined structure of peptides like this compound, which often form amphipathic alpha-helices, allows for systematic structure-activity relationship (SAR) studies. nih.gov Synthetic analogues can be created through amino acid substitution or truncation to identify the specific residues or domains responsible for its antimicrobial potency and spectrum. frontiersin.org This provides a deeper understanding of how peptide structure dictates biological function.

Development of Advanced Delivery Systems for Research Purposes

A significant challenge in utilizing antimicrobial peptides in complex biological systems is their potential for degradation and non-specific interactions. mdpi.comnih.gov Developing advanced delivery systems for this compound is crucial for its application in targeted research settings.

Liposomal Encapsulation: Liposomes, which are phospholipid vesicles, can encapsulate this compound, protecting it from proteases and delivering it to specific sites. nih.govfrontiersin.org Functionalizing the surface of these liposomes with targeting ligands could allow for the specific delivery of the peptide to certain bacterial cells or tissues in a research model, enabling more precise studies of its effects. frontiersin.org

Nanoparticle Conjugation: Associating this compound with nanoparticles can enhance its stability, solubility, and bioavailability. mdpi.comnih.gov This approach can protect the peptide from enzymatic degradation and facilitate its controlled release, which is valuable for long-term experiments studying microbial growth inhibition. nih.gov

Hydrogel Formulations: Incorporating this compound into hydrogels offers a method for its sustained release. nih.govresearchgate.net This is particularly useful for in vitro studies on biofilm formation, allowing researchers to observe the long-term effects of a constant, localized concentration of the peptide on microbial communities.

Table 1: Advanced Delivery Systems for this compound in Research
Delivery SystemPrimary Advantage in a Research ContextPotential Research Application
LiposomesProtects peptide from degradation; allows for targeted delivery. nih.govfrontiersin.orgStudying the effect of this compound on specific cells within a mixed microbial population.
NanoparticlesImproves stability, solubility, and bioavailability. mdpi.comnih.govInvestigating peptide efficacy in complex biological fluids that mimic in vivo conditions.
HydrogelsProvides sustained, localized release of the peptide. nih.govresearchgate.netAnalyzing the long-term inhibition of bacterial biofilm formation on surfaces.

Strategies for Enhancing Stability and Bioactivity in Research Settings

To maximize its utility as a research tool, the inherent stability and bioactivity of this compound can be enhanced through protein engineering and synthetic biology strategies. frontiersin.orgfrontiersin.org

Amino Acid Modification: The substitution of natural L-amino acids with D-amino acids can render the peptide resistant to degradation by proteases, significantly increasing its half-life in biological assays. frontiersin.org Furthermore, altering the primary sequence to enrich it with certain residues can modify its charge and hydrophobicity, potentially improving its antimicrobial potency. frontiersin.org

Peptide Cyclization: Cyclization, or creating a head-to-tail bond in the peptide backbone, can confer exceptional stability against enzymatic degradation. researchgate.net This strategy can be applied to this compound to create a more robust molecule for experiments requiring long incubation times.

Fusion Proteins: Expressing this compound as a fusion protein, for example with a Small Ubiquitin-related Modifier (SUMO) protein, can improve its expression, stability, and facilitate purification. biorxiv.org This approach is beneficial for producing larger quantities of the peptide for extensive research projects. biorxiv.org

Unexplored Biological Activities and Therapeutic Potential in Preclinical Contexts

While named for its bactericidal properties, the full spectrum of this compound's biological activity remains largely unexplored. novoprolabs.com Like other AMPs, it may possess a range of other functions with preclinical therapeutic potential. nih.govresearchgate.net

Antifungal and Antiviral Activity: Many cecropins and other AMPs exhibit broad-spectrum activity that extends to fungi and viruses. nih.govresearchgate.net Preclinical studies are warranted to screen this compound against a panel of pathogenic fungi (e.g., Candida species) and enveloped viruses to determine its potential as a broad-spectrum anti-infective agent.

Anticancer Properties: A growing body of evidence shows that some antimicrobial peptides can selectively target and lyse cancer cells while showing minimal toxicity to normal mammalian cells. mdpi.comnih.gov Investigating the cytotoxic effects of this compound on various cancer cell lines could uncover a novel therapeutic application.

Immunomodulatory Effects: Beyond direct killing of microbes, AMPs can often modulate the host immune response. mdpi.com Research into whether this compound can influence cytokine secretion, recruit immune cells, or otherwise interact with the mammalian immune system could reveal its potential in immunotherapeutic strategies. mdpi.com

Identification of Knowledge Gaps and Future Research Avenues

Despite its promise, significant knowledge gaps regarding this compound need to be addressed to fully realize its potential. Future research should be directed towards a more comprehensive characterization of this peptide.

Table 2: Knowledge Gaps and Future Research Directions for this compound
Knowledge GapFuture Research AvenueObjective
Limited Spectrum AnalysisScreening against diverse pathogens (Gram-positive/negative bacteria, fungi, viruses). nih.govTo define the full antimicrobial spectrum of this compound.
Precise Mechanism of ActionHigh-resolution microscopy and biophysical assays to visualize membrane interaction and pore formation. mdpi.comTo elucidate the detailed molecular mechanism of microbial killing.
In Vivo Efficacy and StabilityTesting in preclinical animal models of infection using advanced delivery systems. nih.govTo evaluate the peptide's therapeutic potential and behavior in a whole-organism context.
Structure-Activity Relationship (SAR)Synthesizing and testing peptide fragments and analogues. frontiersin.orgTo identify the minimal active domain and key residues for bioactivity.
Synergistic InteractionsCombining this compound with conventional antibiotics or other AMPs in checkerboard assays. mdpi.comnih.govTo discover synergistic combinations that could combat drug-resistant bacteria.
Immunomodulatory PotentialAssessing the peptide's effect on immune cell function and cytokine release in vitro and in vivo. mdpi.comTo explore its potential role in modulating host immune responses.

Q & A

Basic: How do I formulate a hypothesis-driven research question on Bactericidin B-2?

Methodological Answer:
Start by identifying gaps in existing literature through systematic searches in databases like PubMed or Web of Science. Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question . For example:

  • Population: Bacterial strains susceptible to this compound.
  • Intervention: Dose-dependent effects of this compound on membrane integrity.
  • Comparison: Efficacy relative to other bacteriocins.
  • Outcome: Quantification of cell lysis via spectrophotometry.
    Revise your question iteratively based on preliminary data and literature availability .

Basic: What experimental designs are suitable for initial characterization of this compound?

Methodological Answer:
Begin with in vitro assays:

  • Minimum Inhibitory Concentration (MIC): Use broth microdilution assays against Gram-positive and Gram-negative bacteria. Include controls for solvent effects .
  • Time-Kill Kinetics: Measure bactericidal activity at intervals (e.g., 0, 2, 6, 24 hours) using colony-forming unit (CFU) counts.
  • Mechanistic Studies: Fluorescence microscopy with membrane dyes (e.g., propidium iodide) to assess membrane disruption .
    Document protocols meticulously in lab notebooks, including equipment calibration details .

Advanced: How can I resolve contradictions in published data on this compound’s spectrum of activity?

Methodological Answer:
Contradictions may arise from methodological variability (e.g., bacterial strains, growth media). Conduct a meta-analysis :

Systematic Review: Collect peer-reviewed studies using Boolean operators (AND/OR) to filter relevant papers .

Heterogeneity Analysis: Use tools like Cochrane’s Q-test to assess variability. If heterogeneity is high (I² > 50%), subgroup by bacterial species or assay conditions .

Sensitivity Analysis: Exclude studies with high risk of bias (e.g., lack of negative controls) .
Report findings with 95% confidence intervals and address publication bias via funnel plots .

Advanced: What statistical methods are appropriate for analyzing dose-response data in this compound studies?

Methodological Answer:

  • Nonlinear Regression: Fit sigmoidal curves (e.g., log(dose) vs. response) using software like GraphPad Prism. Report EC₅₀ values with standard errors .
  • False Discovery Rate (FDR): Adjust p-values for multiple comparisons (e.g., across bacterial strains) using the Benjamini-Hochberg procedure to minimize Type I errors .
  • Power Analysis: Precalculate sample sizes to ensure sufficient statistical power (e.g., α = 0.05, β = 0.2) for detecting ≥2-fold differences in MIC .

Basic: How do I ensure reproducibility in this compound purification protocols?

Methodological Answer:

  • Detailed Documentation: Record buffer compositions (e.g., pH, ionic strength), chromatography columns (e.g., HiTrap SP Sepharose), and elution gradients. Use SI units .
  • Batch Consistency: Include purity assessments (SDS-PAGE) and activity validations for each batch.
  • Open Data: Share protocols and raw data in repositories like Zenodo or supplementary materials .

Advanced: How can I model this compound’s interaction with bacterial membranes computationally?

Methodological Answer:

  • Molecular Dynamics (MD): Use software like GROMACS to simulate peptide-lipid interactions. Parameterize force fields (e.g., CHARMM36) for lipid bilayers .
  • Free Energy Calculations: Apply umbrella sampling or metadynamics to estimate binding energies.
  • Validation: Compare computational results with experimental data (e.g., circular dichroism for secondary structure) .

Basic: What ethical considerations apply to this compound research?

Methodological Answer:

  • Data Integrity: Avoid selective reporting; disclose all replicates and outliers .
  • Authorship: Follow ICMJE criteria; acknowledge contributors who provided reagents or technical support .
  • Biosafety: Adhere to BSL-2 guidelines for handling pathogenic bacterial strains .

Advanced: How do I design a longitudinal study to assess this compound resistance evolution?

Methodological Answer:

  • Experimental Setup: Serial passage assays with sub-MIC concentrations over 30 generations. Include controls without exposure .
  • Genomic Analysis: Perform whole-genome sequencing of evolved strains to identify mutations (e.g., in mprF or dltABCD loci). Use tools like Breseq for variant calling .
  • Fitness Cost Assays: Compare growth rates of resistant vs. wild-type strains in antibiotic-free media .

Basic: How should I structure a manuscript reporting this compound findings?

Methodological Answer:

  • Introduction: Link this compound’s novelty to unresolved challenges (e.g., antibiotic resistance). Cite seminal studies on bacteriocins .
  • Methods: Detail experimental conditions (e.g., 37°C, aerobic) and statistical tests. Use passive voice .
  • Results: Pair figures (e.g., MIC heatmaps) with concise captions. Avoid duplicating data in text and tables .
  • Discussion: Contrast results with prior work (e.g., differences in pH stability vs. nisin) .

Advanced: What interdisciplinary approaches can enhance this compound research?

Methodological Answer:

  • Structural Biology: Cryo-EM or NMR to resolve this compound’s 3D conformation .
  • Synthetic Biology: Engineer Lactococcus lactis for heterologous expression and optimize fermentation conditions .
  • Pharmacokinetics: Use LC-MS/MS to track this compound stability in simulated gastric fluid .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.